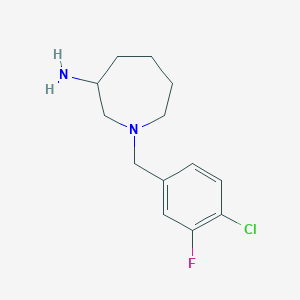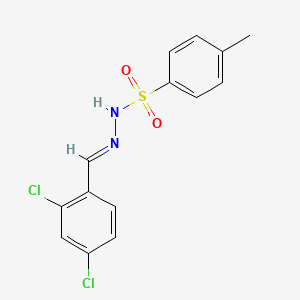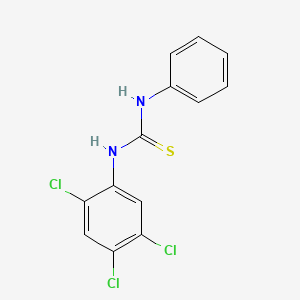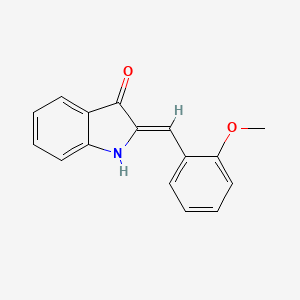
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential applications in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride is a reversible inhibitor of BTK, which works by binding to the enzyme's active site and blocking its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis in B-cell lymphoma cell lines, and reduction of disease severity in preclinical models of RA and SLE. In addition, this compound has been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride for lab experiments is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune disorders. For example, this compound has been shown to have synergistic effects with other inhibitors of the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another potential direction is the investigation of this compound in other diseases, such as multiple sclerosis and primary immunodeficiency disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-chloro-3-fluorobenzylamine with 1-bromo-3-chloropropane to yield 1-(4-chloro-3-fluorobenzyl)-3-chloropropane. This intermediate is then reacted with azepane in the presence of a base to obtain 1-(4-chloro-3-fluorobenzyl)-3-azepanamine. Finally, the dihydrochloride salt of the compound is prepared by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been studied extensively for its potential applications in cancer and autoimmune disorders. In cancer, BTK is overexpressed in many hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphoma cell lines. In preclinical studies, this compound has also demonstrated efficacy against CLL and MCL xenograft models.
In autoimmune disorders, BTK is involved in the activation of B-cells, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This compound has been shown to inhibit B-cell activation and reduce disease severity in preclinical models of RA and SLE.
Propiedades
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-5-4-10(7-13(12)15)8-17-6-2-1-3-11(16)9-17/h4-5,7,11H,1-3,6,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIDAYMPBUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5613638.png)

![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5613657.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5613660.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5613665.png)
![2-amino-4-[(4-fluorobenzyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B5613675.png)
![2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole](/img/structure/B5613681.png)
![N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide](/img/structure/B5613701.png)
![N,N-diethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613702.png)


![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)-4-piperidinyl]benzamide](/img/structure/B5613734.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B5613738.png)
